molecular formula C24H27NO3 B11163233 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11163233
M. Wt: 377.5 g/mol
InChI Key: DHLUXVBUPADWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a piperidine ring, a hydroxy group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a Mannich reaction, where the chromen-2-one core is reacted with formaldehyde and 2-ethylpiperidine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its combination of the chromen-2-one core with the piperidine ring and phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C24H27NO3/c1-3-19-11-7-8-12-25(19)15-18-13-21-20(17-9-5-4-6-10-17)14-22(26)28-24(21)16(2)23(18)27/h4-6,9-10,13-14,19,27H,3,7-8,11-12,15H2,1-2H3

InChI Key

DHLUXVBUPADWQA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.